

Technical Support Center: Detecting MELK Protein Levels via Western Blot

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Compound of Interest

Compound Name: *Melk-IN-1*

Cat. No.: *B608967*

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Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Maternal Embryonic Leucine Zipper Kinase (MELK). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges when detecting MELK protein levels using Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of MELK, and why do I see bands at different sizes?

A1: The predicted molecular weight of human MELK is approximately 73 kDa. However, it is common to observe bands at different molecular weights on a Western blot. This can be due to several factors:

- **Post-Translational Modifications (PTMs):** MELK is known to undergo post-translational modifications, such as glycosylation, which can increase its apparent molecular weight.^[1] Some modifications might have little to no effect on protein migration.^[1]
- **Splice Variants:** Different isoforms or splice variants of MELK may exist in your specific cell or tissue samples, leading to bands of varying sizes.^[2]
- **Protein Degradation:** If samples are not handled properly or if protease inhibitors are omitted, MELK protein can be degraded, resulting in lower molecular weight bands.^{[2][3][4]} It is

crucial to use fresh samples and appropriate inhibitors to prevent degradation.[2][4]

- Multimer Formation: Proteins can form multimers (dimers, trimers, etc.), which would appear as higher molecular weight bands.[5]

Q2: I am not getting any signal for MELK in my Western blot. What are the possible causes and solutions?

A2: A lack of signal is a common issue in Western blotting.[6][7] Here are several potential reasons and troubleshooting steps:

- Low Protein Expression: The cell line or tissue you are using may have low endogenous expression of MELK.[2] It is recommended to use a positive control, such as a cell lysate known to express MELK (e.g., HeLa, 293T, Huh-7, M07e, or THP-1 cells) or a recombinant MELK protein, to validate your experimental setup.[8]
- Antibody Issues:
 - Incorrect Antibody: Ensure you are using an antibody validated for Western blotting and specific to the species you are studying.[9]
 - Improper Dilution: The primary antibody concentration may be too low. Try a range of dilutions as recommended by the manufacturer.[6][7][10]
 - Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[6]
- Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[3] For larger proteins like MELK, optimizing transfer time and buffer composition (e.g., reducing methanol content) may be necessary.[2][11]
- Insufficient Protein Load: You may not be loading enough total protein. For whole-cell extracts, a load of at least 20-30 µg per lane is recommended.[2] For detecting less abundant or modified forms of MELK, you might need to load up to 100 µg.[2]

Q3: My Western blot for MELK shows high background. How can I reduce it?

A3: High background can obscure your target protein band.^[7] Here are some strategies to minimize background noise:

- **Blocking Optimization:**
 - **Blocking Agent:** The choice of blocking agent is critical. While 5% non-fat dry milk in TBST is commonly recommended, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA).^{[12][13]} Refer to the antibody datasheet for specific recommendations.
 - **Blocking Time:** Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.^{[14][15]} However, over-blocking can sometimes mask the epitope.^[6]
- **Washing Steps:** Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies. Using a detergent like Tween 20 (0.05% - 0.2%) in your wash buffer is crucial.^{[3][6][10]}
- **Antibody Concentration:** High concentrations of primary or secondary antibodies can lead to non-specific binding.^{[5][7]} Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
- **Membrane Handling:** Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any stage.^[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during MELK Western blotting.

Problem 1: Weak or No MELK Signal

Possible Cause	Recommended Solution
Inactive Primary/Secondary Antibody	Check antibody storage conditions and expiration date. Use a fresh aliquot of antibody. [6]
Insufficient Antibody Concentration	Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). [6]
Low Abundance of MELK Protein	Increase the amount of protein loaded onto the gel (up to 100 µg for tissue extracts). [2] Use a positive control to confirm detection.
Inefficient Protein Transfer	Confirm transfer with Ponceau S staining. [3] For large proteins, consider a wet transfer method and optimize transfer time and buffer composition. [11]
Incorrect Secondary Antibody	Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). [7]

Problem 2: High Background

Possible Cause	Recommended Solution
Insufficient Blocking	Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).[10][11]
Antibody Concentration Too High	Decrease the concentration of the primary and/or secondary antibody.[5][7]
Inadequate Washing	Increase the number and duration of wash steps. Ensure your wash buffer contains a detergent like Tween 20.[6][10]
Contaminated Buffers	Prepare fresh buffers, especially the wash and antibody dilution buffers.[16]
Membrane Dried Out	Keep the membrane moist in buffer at all times during the incubation and washing steps.[3]

Problem 3: Non-Specific Bands or Incorrect Band Size

Possible Cause	Recommended Solution
Post-Translational Modifications (PTMs)	MELK can be glycosylated, which increases its molecular weight. Consider treating a sample with enzymes that remove specific PTMs (e.g., PNGase F for N-linked glycosylation) to see if the band shifts.[17]
Protein Degradation	Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[2][3][18]
Non-specific Antibody Binding	Optimize antibody dilution. Ensure the blocking and washing steps are adequate.[10]
Splice Variants	Consult protein databases like UniProt to check for known isoforms of MELK.
Multimerization	Boiling the sample in SDS-PAGE sample buffer should prevent this, but incomplete denaturation can lead to higher molecular weight bands.[5]

Experimental Protocols

Recommended Western Blot Protocol for MELK

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

- Sample Preparation (Cell Lysates)

1. Wash cultured cells with ice-cold PBS.[\[15\]](#)
2. Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[\[2\]](#)[\[13\]](#)[\[15\]](#)
3. Scrape adherent cells or resuspend suspension cells and incubate on ice for 30 minutes with agitation.[\[13\]](#)[\[15\]](#)
4. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.
[\[13\]](#)[\[15\]](#)
5. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
6. Add Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95-100°C for 5-10 minutes.[\[13\]](#)[\[15\]](#)

- SDS-PAGE and Protein Transfer

1. Load samples onto an 8-10% polyacrylamide gel. Include a pre-stained molecular weight marker.
2. Run the gel until adequate separation is achieved.
3. Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 70V for 2-3 hours at 4°C is recommended for a protein of MELK's size.[\[2\]](#)

- Immunodetection

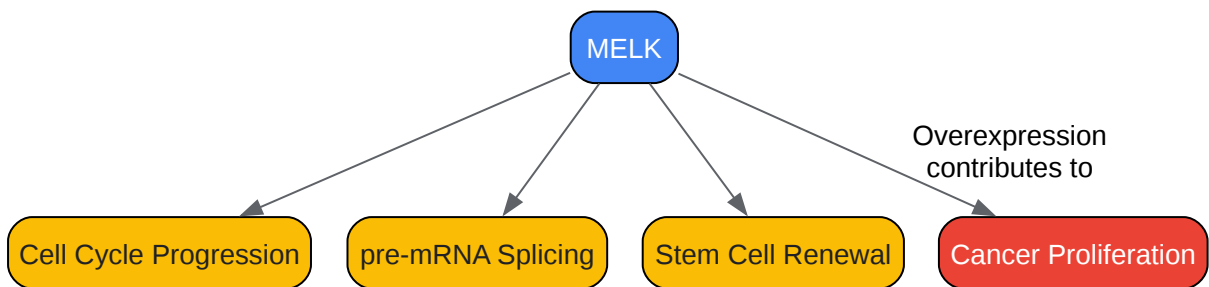
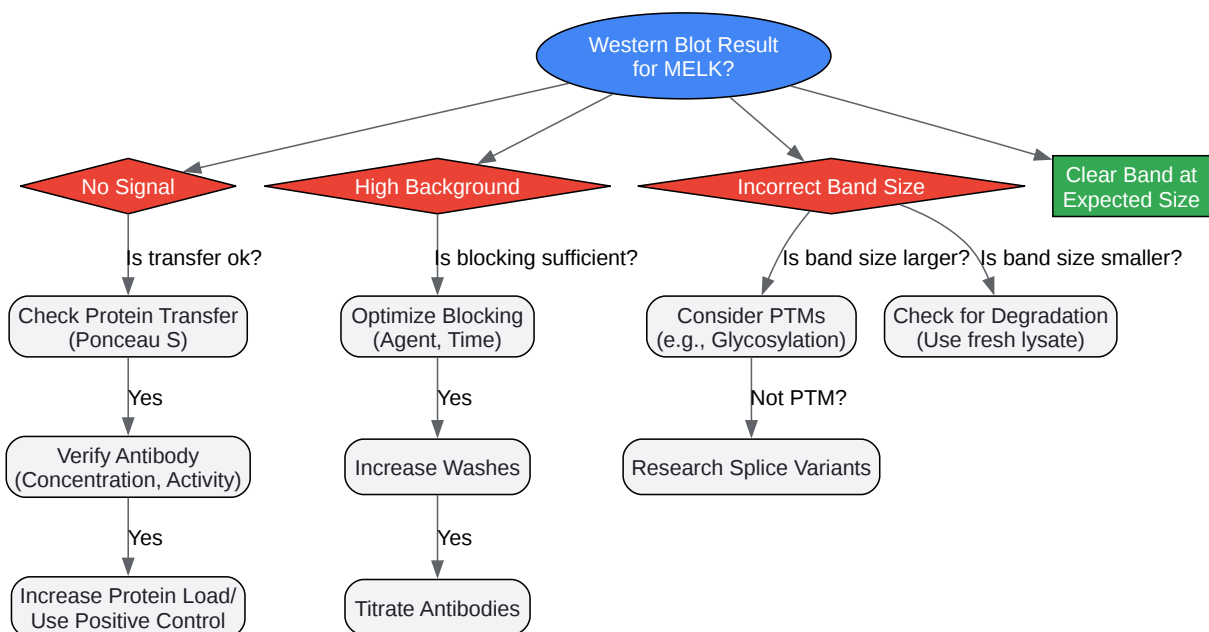
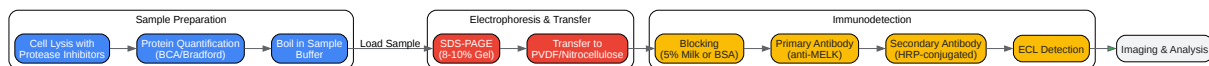
1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[\[15\]](#)[\[19\]](#)
2. Incubate the membrane with the primary MELK antibody diluted in the appropriate buffer (as recommended by the manufacturer) overnight at 4°C with gentle agitation.[\[15\]](#)
3. Wash the membrane three times for 10 minutes each with TBST.[\[15\]](#)[\[19\]](#)
4. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[15\]](#)[\[19\]](#)
5. Wash the membrane three times for 10 minutes each with TBST.[\[15\]](#)
6. Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and image with a chemiluminescence detection system.[\[19\]](#)

Antibody Recommendations

Antibody	Host	Type	Recommended Dilution (WB)	Vendor
MELK Antibody #2274	Rabbit	Polyclonal	1:1000	Cell Signaling Technology [20]
MELK Antibody (PSH03-55)	Rabbit	Monoclonal	1:2000	Novus Biologicals
MELK Antibody (2G2)	Mouse	Monoclonal	Not Specified for WB	Novus Biologicals
MELK Polyclonal Antibody	Sheep	Polyclonal	Not Specified	Thermo Fisher Scientific [8]

Visual Guides

Western Blot Workflow for MELK Detection



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